N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
Overview
Description
N-[1,1’-biphenyl]-4-yl-1-naphthalenamine is an organic compound that features a biphenyl group attached to a naphthalenamine moiety
Mechanism of Action
Target of Action
N-[1,1’-biphenyl]-4-yl-1-naphthalenamine, also known as N-([1,1’-biphenyl]-4-yl)naphthalen-1-amine, is a complex compound with a variety of potential targets. Similar compounds have been found to interact with proteins such as wdr5 , a critical chromatin cofactor of MYC, and PD-1/PD-L1 pathway , a significant immune checkpoint in cancer immune escape and cancer immunotherapy.
Mode of Action
Similar compounds have been found to disrupt the interaction of wdr5 and myc, impairing the recruitment of myc to its target genes and disrupting the oncogenic function of myc in cancer development . In addition, biphenyl derivatives are known to inhibit the PD-1/PD-L1 pathway .
Biochemical Pathways
Similar compounds have been found to affect pathways related to nucleophilic addition of amines , alkylation and acylation of aromatic rings , and the PD-1/PD-L1 immune checkpoint pathway .
Pharmacokinetics
It is known that these properties are strongly influenced by the physicochemical parameters of a compound .
Result of Action
Similar compounds have been found to induce a ‘cellular stress response’, which can lead to various observed effects such as nonlinear dose- and time-dependency, increased and decreased risks of cancer and neurodegenerative diseases, enhanced nerve regeneration, and bone healing .
Action Environment
It is known that many environmental factors can alter which genes are switched on or off, including diet and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-biphenyl]-4-yl-1-naphthalenamine typically involves the coupling of biphenyl and naphthalenamine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated biphenyl with a boronic acid derivative of naphthalenamine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions.
Industrial Production Methods
Industrial production of N-[1,1’-biphenyl]-4-yl-1-naphthalenamine may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann coupling, or other metal-catalyzed cross-coupling reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-biphenyl]-4-yl-1-naphthalenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction may produce biphenyl-4-yl-1-naphthylamine .
Scientific Research Applications
N-[1,1’-biphenyl]-4-yl-1-naphthalenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used in various industrial applications.
1,8-Naphthalimide: Known for its use in OLEDs and other electronic applications.
Uniqueness
N-[1,1’-biphenyl]-4-yl-1-naphthalenamine is unique due to its combined biphenyl and naphthalenamine structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics .
Properties
IUPAC Name |
N-(4-phenylphenyl)naphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-2-7-17(8-3-1)18-13-15-20(16-14-18)23-22-12-6-10-19-9-4-5-11-21(19)22/h1-16,23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDADHQHDRSAQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446242-37-1 | |
Record name | N-(4-Biphenylyl)-1-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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